molecular formula C35H55N5O6S2 B1683623 Zankiren CAS No. 138742-43-5

Zankiren

Cat. No. B1683623
M. Wt: 706 g/mol
InChI Key: YFDSDRDMDDGDFC-HOQQKOLYSA-N
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Description

Zankiren is a renin inhibitor . It has the ability to reduce blood pressure, plasma renin activity, and angiotensin II . It can decrease blood pressure and circulating components of the Renin-Angiotensin System (RAS) in normotensive volunteers as a result of documented absorption .


Molecular Structure Analysis

Zankiren has a complex molecular structure with the chemical formula C35H55N5O6S2 . Its exact mass is 705.36 and its molecular weight is 705.970 . It has 5 defined stereocentres .


Physical And Chemical Properties Analysis

Zankiren has a density of 1.3±0.1 g/cm3. It has a molar refractivity of 190.8±0.4 cm3. It has 11 H bond acceptors, 4 H bond donors, and 17 freely rotating bonds . It has a polar surface area of 189 Å2 and a molar volume of 555.6±5.0 cm3 .

Scientific Research Applications

Hemodynamic Effects and Renin-Angiotensin System Response

Zankiren HCl has been studied for its hemodynamic effects and response of the renin-angiotensin system (RAS) in healthy volunteers. A study by Ménard et al. (1995) demonstrated that oral administration of Zankiren can dose-dependently decrease blood pressure and circulating components of the RAS. The study confirmed the satisfactory absorption of Zankiren HCl and its renin inhibitory activity through dose-related suppression of plasma renin activity and other components.

Renal Vascular Responses

Zankiren has been researched for its impact on renal vascular responses. Fisher and Hollenberg (1995) investigated its effects on renal plasma flow in healthy men on a sodium-restricted diet. Their study, published in Clinical Pharmacology & Therapeutics, found that renin inhibition with Zankiren resulted in a significant renal vasodilator response. This could have implications for preventing renal injury in at-risk patients (Fisher & Hollenberg, 1995).

properties

IUPAC Name

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)/t28-,30+,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDSDRDMDDGDFC-HOQQKOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904849
Record name Zankiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zankiren

CAS RN

138742-43-5
Record name Zankiren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138742435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zankiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZANKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36B16A34Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
NDL Fisher, N Hollenberg - Clinical Pharmacology & …, 1995 - Wiley Online Library
… We adopted two strategies in attempting to evaluate the influence of zankiren: manipulating … The last six subjects received two different doses of zankiren, rather than three, and the time …
Number of citations: 34 ascpt.onlinelibrary.wiley.com
J Ménard, RS Boger, DM Moyse, TT Guyene… - Circulation, 1995 - Am Heart Assoc
Background Zankiren HCl (A-72517) is a potent renin inhibitor shown to have substantial bioavailability in several animal species and to produce dose-related reductions in blood …
Number of citations: 71 www.ahajournals.org
S Chandrasekhar, S Mohapatra, JS Yadav - Tetrahedron, 1999 - Elsevier
Practical Synthesis of Abbott Amino-Diol : A Core Unit of the Potent Renin Inhibitor Zankiren … Abstract: Abbott amino-diol (2S,3R,4S)-2-amino-l-cyclohexyl-6-methyl heptane-3,4-diol 1, a …
Number of citations: 24 www.sciencedirect.com
HD Kleinert - American journal of nephrology, 1996 - karger.com
… activity to A-74273, but zankiren is a renin inhibitor with a dipeptide core. Zankiren has been … measured after zankiren was given orally to animals in the conscious state [9]. Even though …
Number of citations: 6 karger.com
JM Wood, CR Schnell, F Cumin, J Menard… - Journal of …, 2005 - journals.lww.com
… Remikiren and zankiren were chosen for comparison with … doses of either remikiren or zankiren. The greater effectiveness … of aliskiren, remikiren and zankiren at inhibiting human renin …
Number of citations: 207 journals.lww.com
MW Harrold - American Journal of Pharmaceutical Education, 1997 - Citeseer
… Finally, the sulfonamide (group B’) portion of zankiren increases … zankiren showed good bioavailability and significant reduction in blood pressure(10,11). Unfortunately, zankiren has …
Number of citations: 2 citeseerx.ist.psu.edu
FC Luft - Journal of the Renin-Angiotensin-Aldosterone …, 2006 - search.ebscohost.com
… Based on a comparison of the areas under the blood pressure curves, aliskiren is approximately 10 times more potent than zankiren in this marmoset model and has a longer duration …
Number of citations: 5 search.ebscohost.com
BD Massolini, SSG Contieri, GS Lazarini… - Frontiers in …, 2020 - frontiersin.org
The purpose of this systematic review was to investigate the scientific evidence to support the use of direct renin inhibitors (DRIs) in diabetic nephropathy (DN). MEDLINE was searched …
Number of citations: 6 www.frontiersin.org
M Jadhav, C Yeola, G Zope, A Nabar - Journal of Postgraduate …, 2012 - jpgmonline.com
… A single oral dose of 3 mg/kg aliskiren was more effective than the same dose of either remikiren or zankiren, two orally active renin inhibitors previously tested in humans. Aliskiren (10 …
Number of citations: 16 www.jpgmonline.com
SJ Enna, DB Bylund - 2007 - Elsevier
Number of citations: 0

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